Technical Guide: Synthesis and Characterization of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride
Technical Guide: Synthesis and Characterization of (9R)-6'-Methoxycinchonan-9-amine Trihydrochloride
The following technical guide details the synthesis, characterization, and handling of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride . This compound, commonly referred to as 9-amino-(9-deoxy)epiquinidine trihydrochloride , is a privileged chiral scaffold used extensively in asymmetric organocatalysis (e.g., iminium/enamine activation).[1]
[1]
Executive Summary & Strategic Analysis
Compound Identity: (9R)-6'-Methoxycinchonan-9-amine (CAS: 1391506-12-9 for trihydrochloride).[1][2][3] Stereochemical Core: The critical feature of this molecule is the (9R) configuration at the amine-bearing carbon.[1] Synthetic Logic: The natural precursor, Quinidine , possesses an (8R, 9S) configuration.[1] To access the target (9R) amine, the synthetic strategy relies on a Walden inversion at the C9 position.[1] The most robust method for this transformation is the Mitsunobu reaction utilizing a nucleophilic azide source, followed by a Staudinger reduction.[1]
Note on Nomenclature: This compound is the C9-epimer of the theoretical 9-aminoquinidine (retention) and is therefore formally named 9-amino-(9-deoxy)epiquinidine .[1] It is the pseudoenantiomer of 9-amino-(9-deoxy)epiquinine (derived from Quinine).[1]
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to ensure stereochemical purity and scalability.[1]
-
Step 1 (Activation/Inversion): Conversion of the secondary alcohol (C9-OH) of Quinidine to an azide (C9-N3) with complete inversion of configuration (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Step 2 (Reduction): Chemoselective reduction of the azide to the primary amine without affecting the quinoline or quinuclidine rings.[1]
-
Step 3 (Salt Formation): Stabilization of the base as a trihydrochloride salt to prevent oxidation and facilitate storage.[1]
Figure 1: Synthetic workflow for the production of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride starting from Quinidine.[3]
Detailed Experimental Protocol
Phase 1: Mitsunobu Azidation (Inversion)
Objective: Convert Quinidine (9S) to 9-Azido-(9-deoxy)epiquinidine (9R).[1]
Reagents: Quinidine (1.0 equiv), Triphenylphosphine (
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with Quinidine (e.g., 10 g, 30.8 mmol) and
(9.7 g, 37.0 mmol).[1] Dissolve in anhydrous THF (150 mL).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cooling: Cool the solution to
in an ice bath. -
Addition: Add DIAD (7.3 mL, 37.0 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.[1] Stir for 10 minutes.
-
Azide Introduction: Add DPPA (8.0 mL, 37.0 mmol) dropwise. Maintain temperature
to avoid side reactions. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 10:1) or LC-MS for the disappearance of Quinidine.[1]
-
Workup: Heat the mixture to
for 2 hours (optional, ensures completion). Concentrate THF under reduced pressure. -
Purification: The residue is often a viscous oil containing triphenylphosphine oxide (
).[1] Purify via flash column chromatography (Silica gel, Gradient: Hexanesngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> EtOAc 5% MeOH/EtOAc).-
Checkpoint: The product is the (9R)-Azide .[1]
-
Phase 2: Staudinger Reduction
Objective: Reduce the azide group to a primary amine.[1]
Reagents: Triphenylphosphine (
-
Dissolution: Dissolve the purified (9R)-azide (from Phase 1) in THF (10 mL/g).
-
Phosphine Addition: Add
(1.5 equiv) in one portion at room temperature. Evolution ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> gas will be observed.[1] -
Imine Formation: Stir at
for 2 hours until gas evolution ceases (formation of phosphazene intermediate). -
Hydrolysis: Add water (10 equiv) to the reaction mixture and stir vigorously for 3 hours at room temperature.
-
Workup: Concentrate the solvent. Dissolve residue in
(aq) and wash withngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (3x) to remove (which remains in the organic layer).[1] -
Basification: Adjust the aqueous phase to pH > 12 using
or concentrated . -
Extraction: Extract the free amine into
(4x). Dry combined organics overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , filter, and concentrate to yield the (9R)-Amine Free Base as a viscous yellow oil or foam.[1]
Phase 3: Trihydrochloride Salt Formation
Objective: Isolate the stable trihydrochloride salt.
-
Solubilization: Dissolve the free amine in a minimum amount of Methanol (MeOH).[1]
-
Acidification: Add
(4M in Dioxane or concentrated aqueous HCl) dropwise at until pH < 2. -
Precipitation: Add Diethyl Ether (
) slowly to induce crystallization. If an oil forms, sonicate or scratch the glass to induce nucleation.[1] -
Filtration: Filter the white/off-white solid under inert atmosphere (hygroscopic).[1] Wash with cold
.[1] -
Drying: Dry under high vacuum (
) over for 24 hours.
Characterization & Specifications
The following data validates the structure of (9R)-6'-Methoxycinchonan-9-amine trihydrochloride .
Analytical Data Table
| Parameter | Specification | Diagnostic Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator.[1] |
| Molecular Formula | MW: 323.44 (free base) / 432.8 (3HCl salt).[1] | |
| Stereochemistry | (8R, 9R) | Derived from Quinidine (8R, 9S) via inversion.[1] |
| Distinct downfield shift compared to alcohol precursor.[1] | ||
| Mass Spectrometry | Consistent with free base mass.[1] | |
| Optical Rotation | (c=1.0, MeOH).[1] Value varies by salt form/solvation.[1] | |
| IR Spectroscopy | 3400-2800 | Absence of Azide peak ( |
Structural Verification (NMR Logic)
In the
Mechanism of Action (Catalysis Context)
This molecule serves as a primary amine organocatalyst .[1] It activates carbonyl compounds (ketones/aldehydes) via the formation of transient iminium ions or enamines.[1]
Figure 2: General catalytic cycle for 9-amino cinchona alkaloids in asymmetric synthesis.
Safety & Handling Protocols
-
Azide Hazards: DPPA and organic azides are potentially explosive.[1] Perform the Mitsunobu reaction behind a blast shield. Do not concentrate azide solutions to dryness if high heat is involved.[1]
-
Trihydrochloride Salt: The final product is acidic and corrosive.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store at
under Argon. The free base is prone to air oxidation (N-oxide formation) and carbonate formation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> absorption).[1]
References
-
Cassel, J. A., et al. "Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds."[1] Nature Protocols, vol. 8, no.[1][4] 2, 2013, pp. 325–344.[1][4]
-
Brunner, H., et al. "Enantioselective catalysis 98.[1][5] Preparation of 9-amino-(9-deoxy)cinchona alkaloids." Tetrahedron: Asymmetry, vol. 6, no. 7, 1995, pp. 1699–1702.[1][5]
-
Melchiorre, P. "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds."[1][4][5] Angewandte Chemie International Edition, vol. 51, no.[1] 40, 2012, pp. 9748–9770.[1] [1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride | 1391506-12-9 [sigmaaldrich.com]
- 3. (9R)-6′-Methoxycinchonan-9-amine trihydrochloride | 1391506-12-9 [chemicalbook.com]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
